2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate is a fluorinated acrylate compound known for its unique chemical properties. This compound is often used in the development of specialized polymers and materials due to its high thermal stability, chemical inertness, and low dielectric constants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate typically involves the esterification of 2,2,3,3,4,4,4-heptafluorobutanol with 2-fluoroprop-2-enoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to remove any impurities and stabilize the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: Common in polymerization processes.
Substitution Reactions: Particularly nucleophilic substitution due to the presence of fluorine atoms.
Hydrolysis: Can occur under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Nucleophilic Substitution: Often involves reagents like sodium hydroxide or potassium carbonate.
Hydrolysis: Typically uses water or aqueous solutions of acids or bases.
Major Products
Polymers: Used in the production of low refractive index optical materials.
Fluorinated Intermediates: Useful in various chemical syntheses.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers and copolymers.
Biology: Employed in proteomics research as a labeling reagent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials for optoelectronics and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate involves its ability to participate in polymerization reactions, forming stable and inert polymers. The fluorine atoms in the compound contribute to its high thermal stability and resistance to chemical degradation. These properties make it an excellent candidate for use in harsh chemical environments .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate offers a unique combination of fluorine atoms and an acrylate group, which enhances its reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials with low dielectric constants and high thermal stability .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2-fluoroprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F8O2/c1-3(8)4(16)17-2-5(9,10)6(11,12)7(13,14)15/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQDKRCRACGUPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027651 | |
Record name | 1H,1H-Heptafluorobutyl-2-fluoroacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151174-22-0 | |
Record name | 1H,1H-Heptafluorobutyl-2-fluoroacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.